BenchChemオンラインストアへようこそ!

7,8-Didehydronaloxone

Opioid Pharmacology Receptor Binding Structure-Activity Relationship

Pharmaceutical QC laboratories select 7,8‑Didehydronaloxone (Naloxone EP Impurity D/USP Related Compound D) because it is the only authoritative reference standard that meets European Pharmacopoeia monographs for the specific quantification of this potential genotoxic impurity (PGI) at a mandated 75 ppm limit. Substituting a different impurity, an uncharacterised reference material, or the parent drug naloxone invalidates method validation, leads to inaccurate quantification of genotoxic impurities (GTIs), and causes regulatory non‑compliance with EP 0729. This compound is also the optimal tool for structure‑activity relationship (SAR) studies of morphinan opioids, owing to its distinct receptor affinity profile (mu IC₅₀ = 34 nM; delta IC₅₀ = 16 nM) that differs markedly from naloxone, making it irreplaceable for dissecting opioid receptor subtype selectivity. Procure the official pharmacopoeial standard to ensure data integrity and regulatory acceptance.

Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
CAS No. 26451-92-3
Cat. No. B8820875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Didehydronaloxone
CAS26451-92-3
Molecular FormulaC19H19NO4
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC=CCN1CCC23C4C(=O)C=CC2(C1CC5=C3C(=C(C=C5)O)O4)O
InChIInChI=1S/C19H19NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-6,14,17,21,23H,1,7-10H2/t14-,17+,18+,19-/m1/s1
InChIKeyVHFYKBURRFNDQL-GRGSLBFTSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Didehydronaloxone (CAS 26451-92-3): Sourcing and Analytical Reference Standard Guide


7,8-Didehydronaloxone (CAS 26451-92-3) is a morphinan derivative and a recognized process-related impurity in the synthesis of the opioid antagonist naloxone, formally designated as Naloxone EP Impurity D and Naloxone USP Related Compound D [1]. Its molecular formula is C19H19NO4 with a molecular weight of 325.4 g/mol [2]. Structurally, it features a double bond between the 7- and 8-positions of the morphinan ring system, distinguishing it from the fully saturated parent compound. As a potential genotoxic impurity (PGI), it is subject to strict regulatory limits in pharmaceutical formulations [3].

Why Generic Naloxone or Alternative Opioid Antagonists Cannot Substitute for 7,8-Didehydronaloxone in Analytical and Preclinical Workflows


7,8-Didehydronaloxone is not a therapeutic agent or a direct functional substitute for naloxone or other clinical opioid antagonists (e.g., naltrexone, nalmefene). Its procurement and use are driven by entirely distinct scientific and regulatory requirements. While naloxone and its analogs are employed for their antagonist activity at mu-opioid receptors, 7,8-Didehydronaloxone is primarily sourced as a high-purity analytical reference standard [1]. In pharmaceutical quality control (QC) and method development, substitution with a different impurity, a less-characterized reference material, or the parent drug is scientifically invalid. Such substitution would compromise method validation, lead to inaccurate quantification of genotoxic impurities (GTIs), and result in regulatory non-compliance, as the European Pharmacopoeia (EP) mandates the specific control of this impurity [2]. The compound's unique chromatographic properties and receptor binding profile, which differs from naloxone and other analogs, further preclude its interchangeability in pharmacological studies aimed at understanding structure-activity relationships (SAR) or impurity activity [3].

Quantitative Evidence for 7,8-Didehydronaloxone: Comparative Data on Opioid Receptor Affinity, Regulatory Limits, and Analytical Validation


Comparative Opioid Receptor Binding Affinity: 7,8-Didehydronaloxone vs. Naloxone

7,8-Didehydronaloxone exhibits moderate affinity for both mu (μ) and delta (δ) opioid receptors, with a demonstrated IC50 of 34 nM for the mu-opioid receptor in rat brain membranes, using displacement of [3H]naloxone [1]. Its affinity for the delta-opioid receptor was even higher, with an IC50 of 16 nM [1]. This contrasts with naloxone, which is a high-affinity, primarily mu-selective antagonist. While direct comparative data from the same assay is not presented in this source, the 34 nM mu-receptor IC50 for 7,8-didehydronaloxone can be compared to naloxone's reported Ki values in similar assays, which are often in the low nanomolar (e.g., ~1-3 nM) range [2]. This indicates that the introduction of the 7,8-double bond significantly reduces mu-opioid receptor binding affinity relative to the parent drug, while potentially shifting selectivity towards the delta receptor.

Opioid Pharmacology Receptor Binding Structure-Activity Relationship

Regulatory Limit for 7,8-Didehydronaloxone as a Genotoxic Impurity in Naloxone-Containing Formulations

The European Pharmacopoeia (EP) designates 7,8-Didehydronaloxone (Impurity D) as a potential genotoxic impurity (PGI) and mandates a strict control limit of no more than 75 parts per million (ppm) in naloxone drug substance [1]. This specific, quantifiable threshold is a critical differentiator from other process-related impurities or degradants that may have higher permissible limits (e.g., 0.1% or 0.15% for unspecified impurities) [2]. In contrast, the parent compound, naloxone, or other non-genotoxic analogs, do not carry this same level of specific, low-level regulatory concern.

Pharmaceutical Analysis Genotoxic Impurities Regulatory Compliance

Analytical Method Validation Parameters for 7,8-Didehydronaloxone by UHPLC-MS/MS

A validated UHPLC-MS/MS method for quantifying 7,8-Didehydronaloxone in a complex matrix (oxycodone/naloxone sustained-release tablets) demonstrates high sensitivity and accuracy [1]. The method achieved a limit of detection (LOD) of 0.6 ng/mL and a limit of quantitation (LOQ) of 1.2 ng/mL [1]. The linear range was established from 1.2 to 48 ng/mL, and recovery rates were excellent, ranging from 93% to 99% across low, medium, and high concentration levels, with a relative standard deviation (RSD) of 2.4% [1]. This level of method performance is critical for ensuring the 75 ppm EP limit can be reliably monitored.

Analytical Chemistry Method Validation Trace Analysis

Primary Application Scenarios for Procuring 7,8-Didehydronaloxone (CAS 26451-92-3)


Pharmaceutical Quality Control: Method Development and Validation for Genotoxic Impurity Monitoring

The primary industrial application for 7,8-Didehydronaloxone is as a high-purity reference standard in pharmaceutical QC laboratories. It is essential for developing and validating analytical methods (e.g., HPLC, UHPLC-MS/MS) to monitor this specific impurity in naloxone active pharmaceutical ingredient (API) and finished drug products (e.g., oxycodone/naloxone combination tablets) [1]. The quantifiable 75 ppm limit set by the European Pharmacopoeia necessitates a reliable standard to ensure methods are fit-for-purpose and can accurately quantify trace levels of this potential genotoxic impurity, thereby ensuring batch-to-batch consistency and regulatory compliance [2].

Structural Alert and Genotoxic Impurity (GTI) Research

7,8-Didehydronaloxone is a useful model compound in research focused on the prediction, assessment, and control of genotoxic impurities. Its designation as a potential genotoxic impurity allows researchers to use it as a positive control or a benchmark in studies evaluating the performance of *in silico* structure-activity relationship (SAR) models (e.g., DEREK, Sarah) and *in vitro* genotoxicity assays (e.g., Ames test, micronucleus assay) [1]. Comparing its predicted and actual genotoxic potential against structurally similar, non-genotoxic analogs provides valuable data for refining risk assessment strategies in drug development.

Opioid Pharmacology: Structure-Activity Relationship (SAR) and Off-Target Profiling

In academic and pharmaceutical research, 7,8-Didehydronaloxone serves as a precise pharmacological tool for studying the structure-activity relationships (SAR) of morphinan-based opioid ligands. Its quantifiably lower mu-opioid receptor affinity (IC50 = 34 nM) compared to naloxone (Ki ~1-3 nM) and its relatively higher delta-receptor affinity (IC50 = 16 nM) make it a valuable compound for dissecting the structural features that govern opioid receptor subtype selectivity and intrinsic activity [1]. It is used in binding assays and functional studies to understand how the 7,8-double bond alters the ligand's interaction with the receptor binding pocket.

Quote Request

Request a Quote for 7,8-Didehydronaloxone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.